molecular formula C5H4Cl3N3 B15325962 4-Pyrimidinamine, 2-(trichloromethyl)- CAS No. 112913-71-0

4-Pyrimidinamine, 2-(trichloromethyl)-

Cat. No.: B15325962
CAS No.: 112913-71-0
M. Wt: 212.46 g/mol
InChI Key: UXCSRGSPNUEYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidinamine, 2-(trichloromethyl)-, is a pyrimidine derivative characterized by a trichloromethyl (-CCl₃) substituent at position 2 and an amine (-NH₂) group at position 3. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms, playing critical roles in nucleic acids and pharmaceuticals. This compound is structurally related to antimalarial (e.g., pyrimethamine ) and antimicrobial agents, highlighting its relevance in medicinal chemistry .

Properties

CAS No.

112913-71-0

Molecular Formula

C5H4Cl3N3

Molecular Weight

212.46 g/mol

IUPAC Name

2-(trichloromethyl)pyrimidin-4-amine

InChI

InChI=1S/C5H4Cl3N3/c6-5(7,8)4-10-2-1-3(9)11-4/h1-2H,(H2,9,10,11)

InChI Key

UXCSRGSPNUEYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2-(trichloromethyl)- typically involves a multi-step process. One common method starts with the reaction of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides in the presence of triethylamine, followed by treatment with phosphorus oxychloride (POCl3). This sequence of acylation and intramolecular cyclization reactions yields the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale operations. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 2-(trichloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can exhibit diverse biological and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Table 3: Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) pKa
4-Pyrimidinamine, 2-(chloromethyl)- 143.57 263.5 4.18
6-(4-Chlorophenyl)-4-pyrimidinamine 248.71 N/A N/A
4-Chloro-2-(trichloromethyl)thieno[3,2-d]pyrimidine ~283.3 N/A N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.